molecular formula C20H21N3O4S2 B2661484 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 892855-80-0

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Numéro de catalogue B2661484
Numéro CAS: 892855-80-0
Poids moléculaire: 431.53
Clé InChI: FRZMGRVQDKTEJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as PFT-μ, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the p53-family protein, which plays a critical role in regulating cell growth and apoptosis.

Mécanisme D'action

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ binds to the core domain of p53-family proteins, preventing their interaction with DNA and inhibiting their transcriptional activity. This leads to the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis. The net result is the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ has been shown to induce apoptosis in a variety of cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ is its selectivity for p53-family proteins, which allows for the induction of apoptosis in cancer cells while sparing normal cells. However, one limitation of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

Future research on N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ could focus on improving its solubility and bioavailability, as well as exploring its potential applications in the treatment of inflammatory diseases. In addition, further studies could investigate the use of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, the development of more potent and selective inhibitors of p53-family proteins could lead to the discovery of new cancer therapies.

Méthodes De Synthèse

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ involves a multi-step process that begins with the reaction of 4-ethylbenzo[d]thiazole-2-amine with 4-chloro-3-nitrobenzoic acid to form the intermediate compound 4-ethyl-2-(4-nitrobenzo[d]thiazol-2-yl)benzoic acid. This intermediate is then reduced to the corresponding amine using palladium on activated carbon as a catalyst. The resulting amine is then reacted with morpholine-4-sulfonic acid chloride to form N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ.

Applications De Recherche Scientifique

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of p53-family proteins, which are frequently mutated or deleted in cancer cells. By inhibiting these proteins, N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ can induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies.

Propriétés

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-14-4-3-5-17-18(14)21-20(28-17)22-19(24)15-6-8-16(9-7-15)29(25,26)23-10-12-27-13-11-23/h3-9H,2,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMGRVQDKTEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.